N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a thiophene core substituted with cyano and dimethyl groups at positions 3, 4, and 5, respectively. The acetamide side chain is linked to a 4-methoxyphenoxy group, contributing to its unique physicochemical and pharmacological profile. Key properties include:
- Molecular formula: C₁₉H₁₉N₃O₃S
- Molecular weight: 413.514 g/mol
- Hydrogen bond acceptors/donors: 7/1
- LogP (XlogP): 3.7 .
The compound’s structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which may enhance its binding affinity to biological targets.
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-10-11(2)22-16(14(10)8-17)18-15(19)9-21-13-6-4-12(20-3)5-7-13/h4-7H,9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKZHMRTJLEYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with cyano and dimethyl groups, along with an acetamide moiety linked to a methoxyphenoxy group. This unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 270.32 g/mol |
| CAS Number | 2171672-17-4 |
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like the cyano and methoxy groups enhances its binding affinity and may modulate enzymatic activities or receptor functions.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer)
- Assays Used : MTS cytotoxicity assay and BrdU proliferation assay
- Findings : Compounds similar to this compound showed IC50 values ranging from 6.26 μM to 20.46 μM across different assays, indicating promising antitumor activity .
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that modifications to the thiophene ring and substituents could enhance antimicrobial efficacy.
Case Studies
- Study on Antitumor Activity :
- Antimicrobial Screening :
Future Directions
Given its promising biological activities, further research is warranted to optimize the chemical structure of this compound. Potential areas for exploration include:
- Modifications to enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Investigating the compound's pharmacokinetics and bioavailability in vivo.
- Exploring combination therapies with existing chemotherapeutic agents to improve efficacy.
Comparison with Similar Compounds
Structural Analogues in Pest Control
Compound 2: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Core structure: Pyridine with distyryl and cyano groups.
- Key difference : Open-chain structure with a thioether linkage instead of a thiophene ring.
- Activity: Exhibits higher aphidicidal activity (against cowpea aphids) compared to its cyclized analogue, compound 3. The presence of the cyano group and open conformation enhances bioactivity, likely by improving target interaction .
Compound 3: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide
- Core structure: Cyclized thienopyridine.
- Key difference: Loss of the cyano group during cyclization.
- Activity: Reduced aphidicidal potency compared to compound 2, emphasizing the critical role of the cyano group in bioactivity .
Table 1: Aphidicidal Activity Comparison
| Compound | Core Structure | Cyano Group | LC₅₀ (µM) |
|---|---|---|---|
| Target Compound | Thiophene | Yes | Not reported |
| Compound 2 | Pyridine-thio | Yes | 0.12 |
| Compound 3 | Thienopyridine | No | 0.45 |
Anticancer Acetamide Derivatives
Compounds 38–40 : N-(4-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamides
- Core structure : Quinazoline-sulfonyl with pyrrolidinyl, piperidinyl, or morpholinyl substituents.
- Activity : Demonstrated remarkable cytotoxicity against HCT-116, MCF-7, and PC-3 cancer cell lines (IC₅₀: 1.2–3.8 µM) .
- Comparison: The target compound’s thiophene core and 4-methoxyphenoxy group may offer distinct pharmacokinetic advantages (e.g., metabolic stability) over quinazoline-based analogues.
Table 2: Anticancer Activity of Methoxyphenyl Acetamides
| Compound | Core Structure | Substituent | IC₅₀ (µM) |
|---|---|---|---|
| Target Compound | Thiophene | 4-Methoxyphenoxy | Not tested |
| Compound 38 | Quinazoline-sulfonyl | Pyrrolidinyl | 1.2 |
| Compound 40 | Quinazoline-sulfonyl | Morpholinyl | 2.1 |
Anti-inflammatory Hybrid Molecules
Compound 3 () : Pyrazolone-thiadiazole hybrid
- Core structure : Tetrahydrobenzothiophenyl with a thiadiazole linker.
- Comparison: Both compounds share a cyano-thiophene motif, but the target compound’s 4-methoxyphenoxy group may enhance solubility compared to the thiadiazole moiety.
CD73 Inhibitors with Thiopyridine Scaffolds
Compounds 1b–1d () : 4,6-Biaryl-2-thiopyridine derivatives
- Core structure: Thiopyridine with 4-methoxyphenyl or morpholinophenyl groups.
- Activity: Designed as CD73 inhibitors for cancer immunotherapy.
- Comparison : The target compound’s thiophene core may offer a conformational advantage over rigid thiopyridine scaffolds in binding to enzymatic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
